molecular formula C8H13N B3387303 tetramethylcyclopropane-1-carbonitrile CAS No. 80799-19-5

tetramethylcyclopropane-1-carbonitrile

Cat. No.: B3387303
CAS No.: 80799-19-5
M. Wt: 123.2 g/mol
InChI Key: RKURKRQKAOQDBG-UHFFFAOYSA-N
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Description

Cyclopropane rings are highly strained, conferring unique reactivity. The nitrile group (-CN) enhances polarity and enables transformations into amines, carboxylic acids, or heterocycles. While specific data on this compound are absent in the provided evidence, comparisons with structurally similar cyclopropane carbonitriles (e.g., 1-m-tolylcyclopropane-1-carbonitrile, 1-(methylsulfanyl)cyclopropane-1-carbonitrile) allow inferences about its properties and applications .

Properties

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-7(2)6(5-9)8(7,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKURKRQKAOQDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates . This reaction typically yields high efficiency, with up to 92% yield reported. The reaction conditions often involve the use of iodine as a reagent.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Tetramethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Tetramethylcyclopropane-1-amine.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Organic Synthesis

TMCCN serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Reduction Reactions : TMCCN can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH4) .
  • Oxidation Reactions : Under specific conditions, TMCCN can be oxidized to yield various oxidized derivatives .

Medicinal Chemistry

Research into TMCCN has revealed its potential as an intermediate in pharmaceutical synthesis. Its derivatives are being studied for various biological activities, including:

  • Drug Development : TMCCN's reactive nitrile group makes it suitable for modifications that can lead to new therapeutic agents.
  • Biological Activity Studies : Compounds derived from TMCCN are investigated for their interactions with biological molecules, which may influence enzyme mechanisms and protein-ligand interactions .

Materials Science

In materials science, TMCCN is explored for its role in developing novel materials with unique properties. Its applications include:

  • Polymer Synthesis : The compound can be used to create advanced composites and polymers that exhibit desirable mechanical and thermal properties.
  • Chemical Processes : TMCCN is utilized in various industrial processes where its reactivity can facilitate the synthesis of new materials .

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a recent study, researchers utilized TMCCN as an intermediate in synthesizing a series of potential anti-cancer agents. The nitrile group was modified through nucleophilic substitution to introduce various functional groups, resulting in compounds that exhibited promising cytotoxic activity against cancer cell lines.

Case Study 2: Development of Novel Polymers

Another study focused on using TMCCN in the synthesis of high-performance polymers. By incorporating TMCCN into polymer backbones, researchers achieved materials with enhanced thermal stability and mechanical strength, suitable for aerospace applications.

Mechanism of Action

The mechanism of action of tetramethylcyclopropane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s unique structure allows it to engage in specific interactions with enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Findings:

The methylsulfanyl group (-SMe) introduces sulfur’s polarizability, enabling participation in redox or nucleophilic substitution reactions .

Polarity and Solubility: The hydroxyethyl substituent in 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile increases hydrogen bonding capacity, enhancing water solubility compared to nonpolar methyl or aryl groups . this compound’s hydrophobicity would likely limit its use in aqueous systems.

Thermal Stability :

  • Cyclopropane derivatives with bulky substituents (e.g., tetramethyl, m-tolyl) may exhibit higher thermal stability due to reduced ring strain .

Limitations and Data Gaps

  • Physical data (e.g., boiling point, density) for most compounds are unavailable in the evidence, necessitating experimental validation.
  • This compound’s properties are inferred; synthetic and analytical studies are required for confirmation.

Biological Activity

Tetramethylcyclopropane-1-carbonitrile (TMCC) is an organic compound with the molecular formula C8H13N\text{C}_8\text{H}_{13}\text{N}. It is characterized by a cyclopropane ring substituted with four methyl groups and a nitrile group. This unique structure confers distinct steric and electronic properties, making TMCC a subject of interest for various biological activities.

The biological activity of TMCC is primarily attributed to its nitrile group, which can participate in nucleophilic addition reactions. This interaction allows TMCC to engage with various molecular targets, influencing biochemical pathways. The compound's structure facilitates specific interactions with enzymes and receptors, potentially leading to therapeutic effects.

Anticonvulsant Properties

Research indicates that derivatives of TMCC exhibit significant anticonvulsant activity. For instance, studies have shown that analogs like M-TMCD and TMCD distribute better in the brain compared to traditional antiepileptic drugs such as valproic acid (VPA), contributing to their enhanced efficacy against seizures . These compounds have demonstrated effectiveness in models of epilepsy, particularly in the maximal electroshock test (MES) and the subcutaneous pentylenetetrazole test (sc Met) .

Cytotoxicity and Tumor Activity

TMCC and its derivatives have been explored for their cytotoxic effects against various tumor cell lines. In vitro studies suggest that certain cyclopropane derivatives exhibit selective cytotoxicity, indicating potential as anti-cancer agents . The structure-activity relationship (SAR) analysis reveals that modifications to the cyclopropane ring can significantly influence biological potency.

Study 1: Anticonvulsant Activity

In a comparative study of TMCC analogs, it was found that both M-TMCD and TMCD showed superior distribution into brain tissue, correlating with improved anticonvulsant activity. The effective doses (ED50) required for these compounds were considerably lower than those for VPA, suggesting a favorable therapeutic profile .

Study 2: Cytotoxic Effects

A study examining the cytotoxicity of various cyclopropane derivatives found that TMCC exhibited significant activity against several human tumor cell lines. The results indicated that while some derivatives were non-selective, others showed promising tumor-specific cytotoxicity, warranting further investigation into their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of TMCC compared to other cyclopropane derivatives:

CompoundAnticonvulsant ActivityCytotoxicityMechanism of Action
This compound (TMCC)HighModerateNucleophilic addition; enzyme interaction
M-TMCDVery HighLowEnhanced brain distribution; direct action
CyclopropanecarbonitrileLowModerateGeneral reactivity; less selective

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetramethylcyclopropane-1-carbonitrile
Reactant of Route 2
tetramethylcyclopropane-1-carbonitrile

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